N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenyl)acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a fused bicyclic core with a tert-butyl group at the N1 position and a 4-ethoxyphenylacetamide substituent. The tert-butyl group enhances metabolic stability and lipophilicity, while the 4-ethoxyphenyl moiety may influence target binding and pharmacokinetics .
Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-5-27-14-8-6-13(7-9-14)10-16(25)22-23-12-20-17-15(18(23)26)11-21-24(17)19(2,3)4/h6-9,11-12H,5,10H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDOCNPKOCLLIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NN2C=NC3=C(C2=O)C=NN3C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenyl)acetamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Overview of the Compound
The compound belongs to the pyrazolo[3,4-d]pyrimidine family, characterized by a unique structure that includes a tert-butyl group and an ethoxyphenyl moiety. Its molecular formula is , with a molecular weight of approximately 392.44 g/mol.
This compound exhibits its biological activity primarily through:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell proliferation and survival pathways, which are crucial in cancer biology.
- Modulation of Signaling Pathways : It affects various signaling pathways by interacting with cellular receptors and enzymes, leading to altered cellular responses such as apoptosis and cell cycle arrest.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Cell Proliferation Inhibition : Research indicates that this compound effectively inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through caspase activation pathways.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- In Vitro Studies : In laboratory settings, it has demonstrated efficacy against several bacterial strains and fungi, suggesting its potential as an antimicrobial agent.
Case Studies
- Inhibition of mTOR Pathway : A study published in Nature explored the effects of similar pyrazolo[3,4-d]pyrimidines on the mTOR signaling pathway. The findings indicated that these compounds could serve as effective inhibitors of mTORC1 activity, which is often dysregulated in cancers .
- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that modifications on the pyrazolo[3,4-d]pyrimidine core significantly influence the biological activity of these compounds. The presence of the tert-butyl group was found to enhance binding affinity to target proteins .
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Molecular Formula | C20H24N6O3 | Varies (e.g., C18H22N6O2 for related compounds) |
| Anticancer Activity | Yes | Yes |
| Antimicrobial Activity | Moderate | Varies |
| Kinase Inhibition | Yes | Yes |
| Mechanism | Inhibits cell proliferation via kinase inhibition | Varies |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The following table highlights key structural variations and their impacts:
Key Observations :
- Fluorophenyl vs.
- Chromen-Sulfonamide Hybrids : The sulfonamide group in increases polarity and hydrogen-bonding capacity, contrasting with the acetamide in the target compound, which offers conformational flexibility .
- Hydroxyphenyl Derivatives : The hydroxyl group in improves aqueous solubility but may necessitate protective strategies during synthesis, unlike the ethoxy group’s stability under acidic/basic conditions .
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
The synthesis involves condensation of 1H-pyrazole-5-amines with β-oxoesters, followed by regioselective formation of the tricyclic scaffold . Critical parameters include:
- Temperature control : Reactions are often conducted under reflux (e.g., 80–100°C) or at room temperature, depending on substrate reactivity .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance regioselectivity, while ethanol or dichloromethane may improve intermediate stability .
- Catalysts : Triethylamine or sodium hydride is used to deprotonate intermediates and accelerate cyclization . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures >95% purity .
Q. Which analytical methods are most reliable for structural confirmation?
- NMR spectroscopy : H and C NMR confirm regiochemistry of the pyrazolo[3,4-d]pyrimidine core and substituent positions (e.g., tert-butyl at N1, ethoxyphenyl at C2) .
- Mass spectrometry (HRMS) : Validates molecular weight (MW: 385.424 g/mol) and detects impurities .
- FTIR : Identifies key functional groups (e.g., carbonyl stretch at ~1700 cm for the 4-oxo group) .
Q. How do the tert-butyl and 4-ethoxyphenyl groups influence physicochemical properties?
- Lipophilicity : The tert-butyl group increases logP, enhancing membrane permeability, as shown in Caco-2 cell permeability assays .
- Solubility : The 4-ethoxyphenyl moiety improves solubility in organic solvents (e.g., DMSO), but aqueous solubility remains limited (<0.1 mg/mL in PBS) .
- Metabolic stability : In vitro liver microsome studies indicate tert-butyl groups reduce oxidative metabolism compared to methyl substituents .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Substituent screening : Replace the 4-ethoxyphenyl with electron-withdrawing groups (e.g., nitro, trifluoromethoxy) to enhance target binding affinity .
- In vitro assays : Measure IC values against kinases (e.g., EGFR, VEGFR) to correlate substituent effects with inhibitory potency .
- Computational modeling : Molecular docking (AutoDock Vina) predicts steric clashes or hydrogen-bonding interactions with active sites .
Q. What methodologies are recommended for studying target interactions?
- Surface plasmon resonance (SPR) : Quantify binding kinetics (K, k/k) to purified enzymes or receptors .
- Isothermal titration calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) for allosteric vs. active-site binding .
- Cellular thermal shift assays (CETSA) : Validate target engagement in live cells by measuring protein stability shifts post-treatment .
Q. How can stability under physiological conditions be evaluated?
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 37°C. Monitor degradation via HPLC .
- Photostability : Use a light cabinet (ICH Q1B guidelines) to assess UV-induced decomposition .
- Plasma stability : Incubate with human plasma (37°C, 24h) and quantify intact compound using LC-MS .
Q. What experimental designs resolve contradictions in enzyme inhibition data?
- Orthogonal assays : Compare inhibition in biochemical (recombinant enzyme) vs. cellular (phosphorylation ELISA) assays to distinguish direct vs. indirect effects .
- Proteome-wide profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target interactions that may confound results .
- Crystallography : Solve co-crystal structures to confirm binding modes and resolve discrepancies between computational and experimental IC values .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Step | Reaction Conditions | Yield Optimization |
|---|---|---|
| Cyclization | Reflux in DMF, 12h, N atmosphere | Add molecular sieves to absorb HO, improving yield from 60% to 85% |
| Acetylation | RT, THF, triethylamine catalyst | Use excess acetyl chloride (1.5 eq.) to drive reaction completion |
Q. Table 2: Stability Profile
| Condition | Degradation Products | Mitigation Strategy |
|---|---|---|
| Acidic (pH 2) | Hydrolysis of acetamide to carboxylic acid | Formulate as enteric-coated tablets |
| Oxidative (HO) | Sulfoxide derivatives | Add antioxidants (e.g., BHT) to formulations |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
